Ularitide

Übersicht

Beschreibung

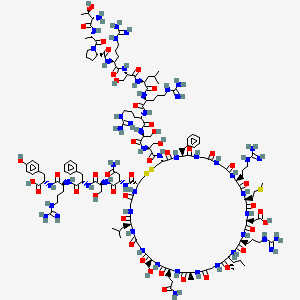

Ularitide is a synthetic form of urodilatin, a human natriuretic peptide. Urodilatin is produced in the kidneys by differential processing of pro-atrial natriuretic peptide in distal renal tubule cells. This compound is a 32-amino acid peptide that plays a significant role in regulating blood pressure and sodium homeostasis. It exerts its pharmacological actions through vasodilation, diuresis, and natriuresis, making it a promising therapeutic agent for acute decompensated heart failure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of ularitide involves solid-phase peptide synthesis. The process begins with the sequential coupling of Fmoc-protected amino acids on a solid-phase synthetic resin. After the assembly of the peptide chain, the resin is removed using a lysis buffer. The intermediate peptide is then reacted with sodium thiosulfate pentahydrate in a solvent at a specific reaction temperature to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and purification methods, is crucial to ensure high yield and purity of the final product. Column separation techniques are often employed to purify this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Ularitide primarily undergoes hydrolysis and peptide bond cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions: The synthesis of this compound involves reagents such as Fmoc-protected amino acids, solid-phase synthetic resin, and sodium thiosulfate pentahydrate. The reactions are carried out under controlled temperature and solvent conditions to ensure the stability of the peptide .

Major Products: The major product of the synthesis is this compound itself, with high purity achieved through column separation and purification techniques .

Wissenschaftliche Forschungsanwendungen

Ularitide has several scientific research applications, particularly in the fields of medicine and pharmacology. It is being investigated for its potential use in treating acute decompensated heart failure due to its vasodilatory, diuretic, and natriuretic effects. Clinical studies have shown that this compound can significantly reduce pulmonary capillary wedge pressure and systemic vascular resistance, improving symptoms in heart failure patients .

In addition to its cardiovascular applications, this compound is also studied for its role in regulating sodium and water homeostasis in the kidneys. Its ability to stimulate diuresis and natriuresis makes it a valuable tool for understanding renal physiology and developing new treatments for kidney-related disorders .

Wirkmechanismus

Ularitide exerts its effects by binding to the extracellular domain of natriuretic peptide receptors, particularly natriuretic peptide receptor A. This binding stimulates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate to cyclic guanosine monophosphate. The increase in cyclic guanosine monophosphate levels activates cyclic guanosine monophosphate-dependent protein kinase, which inhibits sodium reabsorption via an amiloride-sensitive channel and results in smooth muscle relaxation through a decrease in intracellular calcium concentration .

Vergleich Mit ähnlichen Verbindungen

Atrial Natriuretic Peptide: A 28-amino acid peptide with similar vasodilatory and natriuretic effects but differs in its amino acid sequence and physiological role.

Brain Natriuretic Peptide: Another member of the natriuretic peptide family, primarily secreted by the heart, with similar cardiovascular effects.

C-type Natriuretic Peptide: Secreted by the endothelium, it has vasodilatory properties but differs in its primary physiological functions

Uniqueness of Ularitide: this compound is unique due to its specific origin from urodilatin and its targeted action on renal sodium and water homeostasis. Its synthetic form allows for controlled studies and therapeutic applications, particularly in acute decompensated heart failure, where it has shown promising results in clinical trials .

Biologische Aktivität

Ularitide is a recombinant form of urodilatin, a natriuretic peptide that plays a crucial role in regulating renal sodium and water excretion. This compound has garnered attention for its potential therapeutic applications, particularly in the context of acute decompensated heart failure (ADHF). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and findings from clinical studies.

This compound operates through the natriuretic peptide receptor-A (NPR-A) pathway. Upon binding to NPR-A, it activates particulate guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) within cells. This cascade results in several physiological effects:

- Vasodilation : this compound induces relaxation of vascular smooth muscle, thereby reducing systemic vascular resistance.

- Diuresis : It promotes increased urine production by inhibiting sodium reabsorption in the renal tubules.

- Natriuresis : Enhanced sodium excretion occurs as a direct result of its action on renal function.

The unique structure of this compound, particularly its N-terminal extension, provides it with resistance to degradation by neutral endopeptidase (NEP), allowing it to exert prolonged effects compared to other natriuretic peptides like atrial natriuretic peptide (ANP) .

Summary of Effects

| Effect | Description |

|---|---|

| Vasodilation | Reduces blood pressure and improves cardiac output |

| Diuresis | Increases urine output |

| Natriuresis | Enhances sodium excretion |

Clinical Studies

This compound has been evaluated in various clinical trials, particularly focusing on its efficacy in treating ADHF. Notable findings include:

- TRUE-AHF Study : A pivotal Phase III trial aimed at assessing the impact of this compound infusion on clinical status and cardiovascular mortality in patients with ADHF. Results indicated significant improvements in symptoms and renal function preservation compared to placebo .

- Phase I and II Trials : Earlier studies demonstrated beneficial effects such as symptom relief and improved renal outcomes in heart failure patients .

Case Studies

- Case Study 1 : A 65-year-old male with ADHF was administered this compound over a 24-hour period. He exhibited a marked increase in urine output and a reduction in pulmonary capillary wedge pressure (PCWP), indicating effective diuresis and improved hemodynamics.

- Case Study 2 : A cohort study involving 150 patients receiving this compound showed a statistically significant increase in urinary flow rates () compared to controls, alongside improved clinical status as measured by the New York Heart Association (NYHA) classification.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C145H234N52O44S3/c1-11-72(6)112-137(238)171-60-106(208)172-73(7)113(214)177-86(40-41-103(146)205)122(223)190-95(63-198)116(217)170-61-108(210)175-88(51-70(2)3)114(215)169-62-109(211)176-100(133(234)187-92(56-104(147)206)127(228)193-97(65-200)130(231)186-91(54-77-27-16-13-17-28-77)126(227)180-82(31-20-45-163-142(153)154)119(220)189-94(139(240)241)55-78-36-38-79(204)39-37-78)68-243-244-69-101(134(235)185-90(53-76-25-14-12-15-26-76)115(216)168-58-105(207)167-59-107(209)174-80(29-18-43-161-140(149)150)117(218)182-87(42-50-242-10)123(224)188-93(57-110(212)213)128(229)181-85(124(225)196-112)34-23-48-166-145(159)160)195-132(233)99(67-202)194-131(232)98(66-201)192-120(221)83(32-21-46-164-143(155)156)178-118(219)81(30-19-44-162-141(151)152)179-125(226)89(52-71(4)5)184-129(230)96(64-199)191-121(222)84(33-22-47-165-144(157)158)183-135(236)102-35-24-49-197(102)138(239)74(8)173-136(237)111(148)75(9)203/h12-17,25-28,36-39,70-75,80-102,111-112,198-204H,11,18-24,29-35,40-69,148H2,1-10H3,(H2,146,205)(H2,147,206)(H,167,207)(H,168,216)(H,169,215)(H,170,217)(H,171,238)(H,172,208)(H,173,237)(H,174,209)(H,175,210)(H,176,211)(H,177,214)(H,178,219)(H,179,226)(H,180,227)(H,181,229)(H,182,218)(H,183,236)(H,184,230)(H,185,235)(H,186,231)(H,187,234)(H,188,224)(H,189,220)(H,190,223)(H,191,222)(H,192,221)(H,193,228)(H,194,232)(H,195,233)(H,196,225)(H,212,213)(H,240,241)(H4,149,150,161)(H4,151,152,162)(H4,153,154,163)(H4,155,156,164)(H4,157,158,165)(H4,159,160,166)/t72-,73-,74-,75+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,111-,112-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCCYQIEZNQWRS-DWWHXVEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C145H234N52O44S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151238 | |

| Record name | Urodilatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3505.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Ularitide, a synthetic form of urodilatin, belongs to the family of natriuretic peptides. Urodilatin stimulates the intracellular guanylyl cyclase as the intracellular domain of the natriuretic peptide receptor A (NPR-A), the enzyme that catalyzes the conversion of GTP to cGMP [7]. Activation of cGMP-dependent protein kinase inhibits sodium reabsorption via an amiloride-sensitive channel and furthermore results in smooth muscle relaxation via a decrease in intracellular Ca2+ concentration. Thus, ularitide is an intrarenal paracrine regulator of sodium and water homeostasis. | |

| Record name | Ularitide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

118812-69-4, 115966-23-9 | |

| Record name | Ularitide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118812694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ularitide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urodilatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.